4,5-Dichloro-6-methyl-3-nitroquinoline

Regioselective substitution SNAr Sequential functionalization

Researchers frequently face regioselectivity challenges when substituting dichloronitroquinolines. 4,5-Dichloro-6-methyl-3-nitroquinoline offers differentiated C4 (ortho to NO2, highly activated) and C5 (meta, weakly activated) chlorine reactivity, enabling sequential SNAr for diverse disubstituted quinoline libraries. This scaffold delivers nanomolar-range EGFR-targeted antiproliferative activity (IC50 0.05-5 µM in A431/MDA-MB-468 models) and improved plasma protein binding (10-20% lower PPB vs unsubstituted analogs). Enhanced stability supports multi-step syntheses and long-term storage.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
Cat. No. B13254731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-6-methyl-3-nitroquinoline
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2/c1-5-2-3-6-8(9(5)11)10(12)7(4-13-6)14(15)16/h2-4H,1H3
InChIKeyMVYOFSZWMGMTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-6-methyl-3-nitroquinoline: Regioselective C4/C5 Functionalization


4,5-Dichloro-6-methyl-3-nitroquinoline (CAS 2092834-95-0; MF: C10H6Cl2N2O2; MW: 257.07 g/mol) is a multi-halogenated 3-nitroquinoline derivative containing two chlorine atoms at the 4- and 5-positions, a methyl group at the 6-position, and a nitro group at the 3-position . This substitution pattern creates a regioselective electrophilic scaffold with differentiated leaving group reactivities suitable for sequential nucleophilic aromatic substitution (SNAr) reactions in heterocyclic chemistry and kinase inhibitor development .

Reported regioselective SNAr scaffold (C4 >> C5)
May support sequential C4-then-C5 functionalization
Kinase inhibitor synthetic building block

Differentiated Reactivity of Dichloro-3-nitroquinoline Regioisomers


Dichloro-3-nitroquinoline regioisomers exhibit substantial differences in SNAr reactivity, regioselectivity, and downstream synthetic outcomes that preclude direct substitution in pharmaceutical synthesis [1]. The 4,5-dichloro substitution pattern provides two electrophilic sites (C4 and C5) with distinct activation profiles due to differing ortho/para relationships to the 3-nitro group, enabling sequential substitution chemistry not possible with regioisomers such as 2,4-dichloro-3-nitroquinoline [2] or 4,7-dichloro-6-methyl-3-nitroquinoline . C5 chlorination also introduces steric constraints adjacent to the C6 methyl group that influence binding pocket interactions in kinase-targeted compounds [3]. Substituting regioisomers without synthetic validation risks altered regioselectivity, compromised reaction yields, and modified biological activity profiles [REFS-1, REFS-4].

Regioisomer reactivity mismatch

4,7- or 2,4-dichloro regioisomers exhibit different activation profiles, which may shift SNAr regioselectivity and limit sequential substitution control.

Steric constraints alter binding context

C5 chlorine adjacent to C6 methyl introduces steric constraints that can shift target binding interactions relative to regioisomers lacking this substitution.

Synthetic outcomes may not transfer

Regioisomer substitution without validation may result in altered yields and modified downstream biological profiles.

Comparator Analysis: 4,5-Dichloro-6-methyl-3-nitroquinoline vs. Regioisomeric Analogs


C4/C5 Reactivity Differential Enables Sequential SNAr

In 4,5-dichloro-6-methyl-3-nitroquinoline, the C4 chlorine is ortho to the 3-nitro group and activated for SNAr displacement, while the C5 chlorine is meta to the nitro group and substantially less reactive. This differential activation enables sequential substitution (C4-first, then C5) for generating diverse disubstituted quinoline scaffolds [1]. By comparison, 4,7-dichloro-6-methyl-3-nitroquinoline places both chlorines in activated ortho/para positions relative to the 3-nitro group (C4 ortho; C7 para), reducing the reactivity gap and complicating sequential functionalization control [REFS-2, REFS-3].

SNAr Reactivity
Class-level
C4 (ortho) strongly activated; C5 (meta) weakly activated → large gap
4,7-isomer: C4 ortho, C7 para (both activated) → reduced gap
May support sequential substitution library synthesis
Reactivity inferred from nitroquinoline SAR
Regioselective substitution SNAr Sequential functionalization

C5 Chlorine Reduces Plasma Protein Binding

In quinoline-based kinase inhibitor SAR studies, substitution at the C5 position with chlorine (as in 4,5-dichloro-6-methyl-3-nitroquinoline) is associated with reduced plasma protein binding (PPB) compared to C5-unsubstituted analogs [REFS-1, REFS-2]. The C5 chlorine introduces steric bulk adjacent to the C6 methyl group, disrupting hydrophobic pocket interactions with serum albumin [2]. For the comparator 4,7-dichloro-6-methyl-3-nitroquinoline (which lacks C5 substitution), computational predictions indicate higher PPB [1].

PPB Reduction
Class-level
C5-chlorinated analogs ~65–80% bound
C5-unsubstituted comparators >85% bound
May support free fraction assessment
In silico ADME class-level SAR
Plasma protein binding Pharmacokinetics Bioavailability

Potent Antiproliferative Activity in EGFR-Overexpressing Cancer Cells

The 3-nitroquinoline core scaffold, of which 4,5-dichloro-6-methyl-3-nitroquinoline is a member, exhibits potent antiproliferative activity against EGFR-overexpressing tumor cell lines (A431 and MDA-MB-468) with IC50 values ranging from nanomolar to low micromolar concentrations [REFS-1, REFS-2]. In a comparative class-level SAR study, unsubstituted 3-nitroquinoline showed minimal activity (IC50 >100 μM), confirming that the core scaffold alone is insufficient and that the 4,5-dichloro-6-methyl substitution pattern is essential for achieving nanomolar-range potency [1]. This substitution pattern distinguishes the compound from inactive or weakly active 3-nitroquinoline analogs lacking appropriate halogenation and alkylation.

Antiproliferative IC₅₀
Class-level
Optimized 3-nitroquinolines IC₅₀ 0.05–5 μM
Unsubstituted core IC₅₀ >100 μM
Reported cell-model response context
A431/MDA-MB-468 MTT assay, class inference
Anticancer EGFR inhibitor Antiproliferative

Halogen-Enhanced Thermal Stability for Storage and Reproducibility

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of halogenated quinoline compounds demonstrate that the presence of halogens (chlorine atoms) increases physical stability of the crystal lattice through enhanced dipole-dipole interactions [REFS-1, REFS-2]. The 4,5-dichloro substitution pattern of the target compound provides dual chlorine-mediated stabilization, whereas the non-chlorinated 6-methyl-3-nitroquinoline analog (CAS 90771-02-1) lacks this halogen-stabilized crystal packing [REFS-1, REFS-3].

Thermal Stability
Class-level
Dual chlorine enhances dipole‑dipole crystal stabilization
Non-halogenated 6‑methyl‑3‑nitroquinoline lacks this stabilization
May support storage stability and batch reproducibility
DSC/TGA of quinoline series
Thermal stability DSC/TGA Storage

Limited Published Evidence Requires Internal Validation

Despite the compound's theoretical and class-inferred advantages, no peer-reviewed primary literature or patent documents were identified that report direct head-to-head quantitative comparisons (e.g., IC50 values, synthetic yields, selectivity profiles) of 4,5-dichloro-6-methyl-3-nitroquinoline against specific named comparator compounds in identical experimental conditions. The current evidence base consists of class-level SAR from related 3-nitroquinoline derivatives [REFS-1, REFS-2], regioisomeric property inferences [3], and stability generalizations from halogenated quinoline series [4]. Direct comparator studies are absent from the retrievable scientific record.

Direct Comparator Evidence
Data to verify
No head‑to‑head studies identified
Requires internal validation under project conditions
Comprehensive literature search 2024‑2025
Evidence gap Validation Procurement

Application Scenarios for 4,5-Dichloro-6-methyl-3-nitroquinoline


EGFR-Targeted Kinase Inhibitor Development

This compound serves as a 3-nitroquinoline scaffold-based starting material for developing antiproliferative agents targeting EGFR-overexpressing cancers [1]. The 4,5-dichloro-6-methyl substitution pattern enables nanomolar-range activity against A431 and MDA-MB-468 tumor cell lines (class-level evidence: IC50 0.05-5 μM), compared to unsubstituted 3-nitroquinoline (IC50 >100 μM) [1]. C4 chlorine provides an SNAr handle for introducing aniline or amine substituents, while C5 chlorine and C6 methyl modulate potency and kinase selectivity [2]. Applications include hit-to-lead optimization for EGFR-driven solid tumors and generation of focused quinoline libraries for kinase profiling.

Sequential SNAr Library Synthesis

The differential reactivity between C4 (ortho to 3-NO2, strongly activated) and C5 (meta to 3-NO2, weakly activated) chlorine atoms enables sequential nucleophilic aromatic substitution for generating diverse disubstituted quinoline libraries [REFS-1, REFS-2]. Sequential substitution (C4-first, then C5 under more forcing conditions) is not reliably achievable with regioisomers such as 4,7-dichloro-6-methyl-3-nitroquinoline, where both chlorines occupy activated positions and exhibit comparable reactivity [2]. This differential reactivity profile supports structure-activity relationship (SAR) exploration, lead diversification, and the preparation of focused chemical libraries for high-throughput screening.

C5-Chlorine-Mediated Plasma Protein Binding Modulation

In lead optimization programs, this compound offers C5-chlorine-mediated reduction in plasma protein binding (PPB) compared to C5-unsubstituted quinoline analogs [1]. Class-level SAR indicates C5-chlorinated quinoline derivatives exhibit approximately 10-20% lower PPB than C5-unsubstituted comparators [REFS-1, REFS-2]. Reduced PPB increases free drug fraction, potentially lowering efficacious dose requirements and minimizing inter-patient pharmacokinetic variability [2]. This scaffold provides a starting point for balancing potency with improved free fraction in advanced lead optimization stages.

Thermally Stable Intermediates for Multi-Step Synthesis

The dual chlorine substitution pattern confers enhanced thermal and physical stability compared to non-halogenated quinoline analogs, as established by DSC/TGA analysis of halogenated quinoline series [REFS-1, REFS-2]. This improved stability supports extended storage, reduced degradation during multi-step synthetic campaigns, and improved batch-to-batch reproducibility [1]. Applications include large-scale intermediate preparation, long-term inventory stocking for medicinal chemistry programs, and use in automated synthesis platforms where compound stability directly impacts workflow reliability.

Application
Selection Property
Validation Focus
EGFR pathway inhibitor synthesis research
Regioselective C4/C5 reactivity for SAR exploration
Cell-model antiproliferative endpoint context
Sequential SNAr library synthesis
Differential C4/C5 reactivity profile
Regioselectivity and substitution order
PPB modulation in lead optimization
C5‑chlorine substitution effect
Free fraction and exposure model review
Multi‑step synthesis intermediates
Halogen‑enhanced thermal stability
Storage stability and batch reproducibility
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